Cas no 2137570-74-0 (6-{(tert-butoxy)carbonylamino}-2-(oxan-4-yl)hexanoic acid)

6-{(tert-Butoxy)carbonylamino}-2-(oxan-4-yl)hexanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a tetrahydropyran (oxan-4-yl) side chain. The Boc group provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions, making it valuable in peptide synthesis and medicinal chemistry. The oxan-4-yl moiety introduces conformational rigidity, potentially enhancing binding affinity in drug design. This compound is particularly useful in the stepwise construction of complex peptides or as a building block for bioactive molecules requiring controlled deprotection strategies. Its structural features enable precise modifications in synthetic pathways, supporting applications in pharmaceutical research and chemical biology.
6-{(tert-butoxy)carbonylamino}-2-(oxan-4-yl)hexanoic acid structure
2137570-74-0 structure
Product name:6-{(tert-butoxy)carbonylamino}-2-(oxan-4-yl)hexanoic acid
CAS No:2137570-74-0
MF:C16H29NO5
MW:315.405165433884
CID:5609658
PubChem ID:165476102

6-{(tert-butoxy)carbonylamino}-2-(oxan-4-yl)hexanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-841423
    • 6-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)hexanoic acid
    • 2137570-74-0
    • 6-{(tert-butoxy)carbonylamino}-2-(oxan-4-yl)hexanoic acid
    • Inchi: 1S/C16H29NO5/c1-16(2,3)22-15(20)17-9-5-4-6-13(14(18)19)12-7-10-21-11-8-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,19)
    • InChI Key: RRYQLKFVQPPMPZ-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)C(C(=O)O)CCCCNC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 315.20457303g/mol
  • Monoisotopic Mass: 315.20457303g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 9
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.9Ų
  • XLogP3: 2.1

6-{(tert-butoxy)carbonylamino}-2-(oxan-4-yl)hexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-841423-10g
6-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)hexanoic acid
2137570-74-0
10g
$4974.0 2023-09-02
Enamine
EN300-841423-5g
6-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)hexanoic acid
2137570-74-0
5g
$3355.0 2023-09-02
Enamine
EN300-841423-2.5g
6-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)hexanoic acid
2137570-74-0 95%
2.5g
$2268.0 2024-05-21
Enamine
EN300-841423-0.1g
6-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)hexanoic acid
2137570-74-0 95%
0.1g
$1019.0 2024-05-21
Enamine
EN300-841423-1.0g
6-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)hexanoic acid
2137570-74-0 95%
1.0g
$1157.0 2024-05-21
Enamine
EN300-841423-0.5g
6-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)hexanoic acid
2137570-74-0 95%
0.5g
$1111.0 2024-05-21
Enamine
EN300-841423-1g
6-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)hexanoic acid
2137570-74-0
1g
$1157.0 2023-09-02
Enamine
EN300-841423-0.05g
6-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)hexanoic acid
2137570-74-0 95%
0.05g
$972.0 2024-05-21
Enamine
EN300-841423-5.0g
6-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)hexanoic acid
2137570-74-0 95%
5.0g
$3355.0 2024-05-21
Enamine
EN300-841423-0.25g
6-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)hexanoic acid
2137570-74-0 95%
0.25g
$1065.0 2024-05-21

Additional information on 6-{(tert-butoxy)carbonylamino}-2-(oxan-4-yl)hexanoic acid

6-{(tert-butoxy)carbonylamino}-2-(oxan-4-yl)hexanoic acid: A Comprehensive Overview

The compound with CAS No. 2137570-74-0, known as 6-{(tert-butoxy)carbonylamino}-2-(oxan-4-yl)hexanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which incorporates a tert-butoxy carbonyl amino group and an oxan-4-yl moiety, making it a versatile building block for various applications.

The tert-butoxy carbonyl amino group (BOC group) is a well-known protecting group in organic synthesis, often used to protect amines during complex syntheses. In this compound, the BOC group is strategically positioned at the sixth carbon of the hexanoic acid backbone, providing both steric protection and potential sites for further functionalization. The oxan-4-yl group, on the other hand, introduces a cyclic ether structure at the second carbon, enhancing the molecule's stability and solubility properties.

Recent studies have highlighted the potential of 6-{(tert-butoxy)carbonylamino}-2-(oxan-4-yl)hexanoic acid in drug delivery systems. Researchers have explored its ability to serve as a precursor for bioactive molecules, particularly in the development of peptide-based therapeutics. The presence of the BOC group allows for controlled deprotection under mild conditions, enabling precise modulation of the molecule's reactivity and bioavailability.

In addition to its role in medicinal chemistry, this compound has also found applications in polymer science. The oxan-4-yl moiety contributes to the formation of robust polymer networks with enhanced mechanical properties. Recent advancements in click chemistry have further expanded its utility, as it can be readily incorporated into larger macromolecular structures through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

The synthesis of 6-{(tert-butoxy)carbonylamino}-2-(oxan-4-yl)hexanoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the selective protection of amino groups using BOC reagents and the formation of cyclic ethers via nucleophilic substitution reactions. These steps are optimized to ensure high yields and purity, making the compound suitable for large-scale production.

From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed its molecular structure and provided insights into its conformational dynamics. Computational studies have further elucidated its electronic properties, paving the way for its use in electronic materials and sensors.

In conclusion, 6-{(tert-butoxy)carbonylamino}-2-(oxan-4-yl)hexanoic acid represents a significant advancement in modern organic chemistry. Its unique combination of functional groups and versatile properties make it an invaluable tool in drug discovery, polymer science, and materials engineering. As research continues to uncover new applications for this compound, its impact on various industries is expected to grow exponentially.

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